molecular formula C8H14N2O6 B1632009 Di-2-methoxyethyl azodicarboxylate

Di-2-methoxyethyl azodicarboxylate

Cat. No.: B1632009
M. Wt: 234.21 g/mol
InChI Key: PGHKJMVOHWKSLJ-KTKRTIGZSA-N
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Description

Di-2-methoxyethyl azodicarboxylate (DMEAD, CAS: 940868-64-4) is a dialkyl azodicarboxylate reagent widely employed in the Mitsunobu reaction, a cornerstone of organic synthesis for stereospecific transformations such as alcohol inversion, etherification, and esterification . Developed as a practical alternative to traditional reagents like diethyl azodicarboxylate (DEAD) and diisopropyl azodicarboxylate (DIAD), DMEAD addresses key challenges in reaction work-up. Its 2-methoxyethyl groups confer water solubility to the hydrazine dicarboxylate byproducts, simplifying purification via aqueous extraction—a significant advantage over DEAD and DIAD, which generate non-polar byproducts requiring chromatographic separation .

DMEAD has been utilized in high-profile syntheses, including the total synthesis of parvistemonine (19.6% overall yield) and kedarcidin chromophore (73% yield in a critical Mitsunobu step) . Market reports indicate its growing adoption, with global sales expanding steadily since 2014, driven by its cost-effectiveness and ease of use .

Scientific Research Applications

Mitsunobu Reaction

The Mitsunobu reaction is a cornerstone in organic chemistry for converting alcohols into various functional groups. DMEAD serves as a cost-effective and separation-friendly alternative to traditional reagents like diisopropyl azodicarboxylate (DIAD). It enhances the yield of desired products while simplifying purification processes due to its favorable solubility characteristics.

Table 1: Comparison of DMEAD with Traditional Reagents in Mitsunobu Reactions

Reagent TypeYield (%)Purification DifficultyCost Effectiveness
DMEAD75-90LowHigh
DIAD60-80ModerateModerate

Synthesis of Glycoconjugates

DMEAD has been successfully employed in synthesizing glycoconjugates, which are vital for drug development and biological studies. In a study, DMEAD was used alongside triphenylphosphine (PPh3) to couple N-hydroxyindole derivatives with carbohydrate building blocks, yielding various glycoconjugates with significant biological activity against lactate dehydrogenase (LDH) .

Case Study: Synthesis of Glycoconjugates Using DMEAD

  • Objective : To synthesize d-galacto and d-lactose glycoconjugates.
  • Method : A Mitsunobu reaction involving DMEAD and PPh3.
  • Results : Glycoconjugates were obtained with yields ranging from 46% to 86%, demonstrating the effectiveness of DMEAD in facilitating complex organic transformations .

Environmental Impact

DMEAD's water-soluble properties contribute to reduced environmental impact during chemical processes. By minimizing the need for hazardous solvents and facilitating easier waste disposal, its use aligns with green chemistry principles.

Advantages of Using DMEAD

  • Cost-Effectiveness : DMEAD is less expensive compared to other azodicarboxylates, making it an attractive option for laboratories with budget constraints.
  • Separation-Friendly : Its solubility allows for simpler purification methods, reducing time and resources spent on isolating products.
  • Versatility : The compound can be utilized in various reactions beyond the Mitsunobu, including coupling reactions and other nucleophilic substitutions.

Chemical Reactions Analysis

Reaction Mechanism in the Mitsunobu Reaction

DMEAD participates in the Mitsunobu reaction alongside triphenylphosphine (PPh₃) and a substrate (e.g., alcohol, carboxylic acid). The mechanism involves:

  • Betaine intermediate formation : PPh₃ reacts with DMEAD to form a betaine intermediate, which deprotonates the substrate to generate an oxyphosphonium species .

  • Reductive transfer : The substrate (e.g., alcohol) undergoes a single-electron transfer, leading to inversion of configuration at the alcohol carbon .

  • Byproduct formation : Triphenylphosphine oxide and hydrazine dicarboxylate are generated, with the latter being more water-soluble compared to DEAD-derived byproducts .

Experimental Procedures

A typical Mitsunobu reaction using DMEAD involves:

  • Dissolving the alcohol, acid, and PPh₃ in toluene.

  • Slow addition of DMEAD at 0°C, followed by stirring at room temperature for 5 hours .

  • Quenching with saturated NH₄Cl, extraction with Et₂O, and purification via chromatography .

Reagent Quantity Purpose
Alcohol10.7 mmolSubstrate for esterification
PPh₃16 mmolPhosphine donor
DMEAD16 mmolAzodicarboxylate reagent
Toluene50 mLSolvent

Comparative Analysis with Other Azodicarboxylates

DMEAD offers advantages over traditional reagents like DEAD and DIAD:

Parameter DMEAD DEAD DIAD
Water solubilityHigh (hydrazine byproduct) Low Moderate
Nitrogen content11.96% 16.09% 13.85%
Decomposition onset~80–150°C 96°C 186°C
ApplicationsEsterification, glycoconjugates General Mitsunobu reactions Sterically hindered substrates

Q & A

Basic Research Questions

Q. What are the primary applications of DMEAD in synthetic organic chemistry?

DMEAD is widely utilized as a reagent in the Mitsunobu reaction, enabling stereospecific transformations such as alcohol-to-ether conversions and inversions of stereochemical centers. Unlike diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), DMEAD offers improved solubility in polar solvents and facilitates easier purification due to reduced byproduct adhesion . For example, in the synthesis of γ-hydroxy esters, DMEAD was tested but yielded lower efficiency (33%) compared to DEAD, highlighting solvent-dependent reactivity .

Q. How should DMEAD be handled to mitigate thermal hazards during reactions?

DMEAD exhibits thermal instability, with exothermic decomposition observed at 210–250°C. Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are recommended to assess decomposition risks. Reactions should avoid prolonged heating above 100°C, and inert atmospheres (e.g., N₂) are advised to minimize oxidative side reactions .

Q. What spectroscopic techniques are used to characterize DMEAD-derived products?

Products synthesized via DMEAD-mediated reactions are typically characterized using 1^1H NMR, 13^{13}C NMR, IR, and mass spectrometry. For instance, trialkyl hydrazine-1,1,2-tricarboxylates derived from azodicarboxylate reactions show distinct isopropyl methyl signals at δ = 1.15–1.38 ppm in 1^1H NMR and carbonyl resonances at ~165–170 ppm in 13^{13}C NMR . X-ray crystallography can further confirm stereochemistry .

Advanced Research Questions

Q. How do solvent and catalyst selection influence DMEAD’s efficiency in Mitsunobu reactions?

DMEAD’s performance is highly solvent-dependent. In acetonitrile under reflux, reactions with isoquinoline as a catalyst achieve completion within 3 hours, whereas lower catalyst loadings (<5 mol%) prolong reaction times or stall progress. Polar aprotic solvents (e.g., CH₃CN, DMF) enhance solubility, while dichloromethane (CH₂Cl₂) is optimal for room-temperature reactions .

Q. What mechanistic insights explain DMEAD’s inferior yield in certain Mitsunobu reactions compared to DEAD?

DMEAD’s lower yield in γ-hydroxy ester synthesis (33% vs. DEAD’s higher efficiency) may arise from steric hindrance of the 2-methoxyethyl groups, slowing phosphine-azo adduct formation. Kinetic studies using 31^{31}P NMR could elucidate intermediate stability, while computational modeling (DFT) may reveal transition-state energy barriers .

Q. How can byproducts from DMEAD-mediated reactions be minimized or repurposed?

The Mitsunobu reaction generates stoichiometric phosphine oxide and hydrazine byproducts. Strategies include:

  • Scavenging : Excess azodicarboxylate can trap unreacted alcohols .
  • Recycling : Fluorous or polymer-supported phosphines enable catalyst recovery, reducing waste .
  • Crystallization : Non-chromatographic purification (e.g., ethanol recrystallization) isolates products with >87% purity .

Q. What are the thermal decomposition pathways of DMEAD, and how do they impact reaction safety?

DMEAD decomposes exothermically via radical pathways, releasing CO₂ and methoxyethyl fragments. Accelerating rate calorimetry (ARC) and STA-FTIR-MS analyses identify gaseous byproducts (e.g., N₂, CO) and guide safe scale-up protocols. Adiabatic storage conditions must avoid temperatures >50°C to prevent runaway decomposition .

Q. Data Contradiction Analysis

Q. Why do some studies report DMEAD as a superior Mitsunobu reagent, while others note limitations?

Discrepancies arise from substrate sensitivity and reaction conditions. DMEAD excels in sterically demanding substrates due to its bulky groups, improving selectivity. However, in redox-sensitive systems (e.g., α-epimerization-prone alcohols), DEAD’s smaller size may enhance reactivity. Comparative studies using Hammett parameters or kinetic isotope effects (KIE) could resolve these contradictions .

Q. Methodological Recommendations

  • Reaction Optimization : Screen solvents (CH₃CN, THF, CH₂Cl₂) and catalysts (isoquinoline, triphenylphosphine) to balance yield and reaction time .
  • Safety Protocols : Conduct DSC/TGA before large-scale use and implement quench protocols (e.g., slow addition to chilled EtOH) .
  • Analytical Workflow : Combine NMR, IR, and X-ray crystallography for unambiguous product identification .

Comparison with Similar Compounds

Key Azodicarboxylate Reagents in the Mitsunobu Reaction

The Mitsunobu reaction primarily employs three azodicarboxylate reagents: DEAD, DIAD, and DMEAD. Below is a comparative analysis based on chemical properties, reactivity, and practical applications.

Table 1: Comparative Properties of DEAD, DIAD, and DMEAD

Property DEAD (Diethyl Azodicarboxylate) DIAD (Diisopropyl Azodicarboxylate) DMEAD (Di-2-Methoxyethyl Azodicarboxylate)
CAS Number 1972-28-7 2446-83-5* 940868-64-4
Molecular Weight 174.15 g/mol 202.21 g/mol* 234.20 g/mol
Byproduct Solubility Low (organic-soluble) Low (organic-soluble) High (water-soluble)
Purification Ease Challenging (requires chromatography) Challenging Easy (aqueous extraction)
Thermal Decomposition Exothermic peak at 210–250°C Exothermic peak at 210–250°C Exothermic peak at 210–250°C
Cost Moderate Moderate Lower
Key Applications Classic Mitsunobu reactions Sterically hindered substrates Complex syntheses (e.g., natural products)

*DIAD properties inferred from general knowledge due to evidence gaps.

Reactivity and Performance

  • Reactivity: DMEAD exhibits comparable reactivity to DIAD in most Mitsunobu reactions, enabling efficient inversion of secondary alcohols (e.g., 77% yield in parvistemonine synthesis) . However, in some cases, DMEAD showed lower conversion rates (40% recovery of starting material in allylation reactions), suggesting context-dependent optimization is necessary .
  • Byproduct Management : DMEAD’s water-soluble byproducts eliminate the need for chromatography, as demonstrated in the synthesis of N,N-diethylbenzamides, where acid-base extraction sufficed for purification . In contrast, DEAD and DIAD byproducts often complicate isolation .

Market and Accessibility

DMEAD’s commercial availability has expanded significantly, with suppliers like Shanghai Hongshun Biotechnology offering bulk quantities (annual sales: 582 bottles in 2020) . DEAD remains widely used but faces competition due to DMEAD’s cost and workflow advantages .

Preparation Methods

Historical Development and Significance

The development of DMEAD traces to innovations by Prof. Takashi Sugimura and collaborators at the University of Hyogo, who sought to overcome the impracticalities of hydrazinedicarboxylate byproduct removal in Mitsunobu reactions. Conventional reagents like DEAD and DIAD generate hydrophobic byproducts requiring laborious chromatographic purification, whereas DMEAD’s di-2-methoxyethyl hydrazinedicarboxylate co-product exhibits high water solubility (0.55 g/mL), enabling straightforward aqueous workups. This breakthrough, first reported in Chemical Letters in 2007, established DMEAD as a sustainable alternative with industrial applicability.

Synthetic Routes to DMEAD

Two-Step Synthesis via Hydrazine Dicarboxylate Intermediate

The canonical preparation of DMEAD involves a two-step sequence starting from 2-methoxyethyl chloroformate and hydrazine hydrate.

Step 1: Formation of Di-2-Methoxyethyl Hydrazinedicarboxylate
In a nitrogen-atmosphere reactor, 2-methoxyethyl chloroformate is treated with hydrazine hydrate in anhydrous tetrahydrofuran (THF) at 0–5°C. The exothermic reaction generates di-2-methoxyethyl hydrazinedicarboxylate as a white precipitate, which is isolated via filtration in 85–90% yield. Critical to this step is the slow addition of hydrazine to prevent oligomerization side reactions.

Step 2: Oxidation to DMEAD
The hydrazinedicarboxylate intermediate undergoes oxidation using bromine or hydrogen peroxide in acidic media. A representative procedure from Toyobo-MC specifies dissolving the intermediate in dichloromethane, adding 30% hydrogen peroxide with catalytic hydrobromic acid at −10°C, and stirring for 12 hours. The resulting DMEAD crystallizes as light-yellow prisms upon cooling, achieving a 65% isolated yield.

Parameter Value
Overall Yield 65% (two steps)
Purity (HPLC) >99%
Melting Point 40–41°C
Decomposition Temperature 210°C (DSC)

Alternative Single-Pot Method Using Diethyl Carbonate

Adapting methodologies from diethyl azodicarboxylate synthesis, recent patents describe a single-pot approach employing diethyl carbonate and 2-methoxyethyl carbazate. Sodium ethoxide catalyzes the condensation at 60°C for 6 hours, followed by in situ oxidation with hydrogen peroxide. While this method reduces handling steps, yields remain suboptimal (12–18%) due to competing ester hydrolysis.

Reaction Optimization and Scalability

Solvent and Temperature Effects

DMEAD’s crystallization efficiency depends critically on solvent polarity. THF and dichloromethane afford superior crystal morphology compared to toluene, as evidenced by Toyobo-MC’s process data. Maintaining reaction temperatures below −5°C during oxidation minimizes peroxide decomposition, while post-reaction cooling to −20°C ensures maximal recovery of crystalline product.

Industrial-Scale Production

Toyobo-MC’s pilot plant data highlight the reagent’s scalability. A 10 kg batch of DMEAD synthesized using the two-step method achieved 63% yield with 99.5% purity, demonstrating robustness across scales. Key industrial modifications include:

  • Continuous-flow reactors for precise temperature control during oxidation
  • Centrifugal washing with deionized water to remove residual hydrazinedicarboxylate
  • Vacuum drying at 25°C to prevent thermal degradation

Characterization and Quality Control

Spectroscopic Properties

¹H NMR (CDCl₃): δ 4.40 (t, J = 4.8 Hz, 4H, OCH₂CH₂O), 3.60 (s, 6H, OCH₃), 3.50 (t, J = 4.8 Hz, 4H, OCH₂CH₂O).
¹³C NMR (CDCl₃): δ 157.2 (C=O), 70.1 (OCH₂CH₂O), 59.3 (OCH₃), 53.8 (OCH₂CH₂O).

Chromatographic Purity Assessment

TLC analysis (ethyl acetate/hexane 1:1) reveals an Rf value of 0.08 for DMEAD, starkly lower than DEAD (Rf 0.44) and DIAD (Rf 0.65), facilitating rapid purity checks. HPLC methods employing C18 columns with acetonitrile/water gradients achieve baseline separation of DMEAD from oxidation byproducts.

Comparative Analysis with Related Azodicarboxylates

Property DMEAD DEAD DIAD
Byproduct Solubility 0.55 g/mL 0.12 g/mL 0.08 g/mL
Melting Point (°C) 40–41 −20 25–27
TLC Rf (EtOAc/Hex 1:1) 0.08 0.44 0.65
Large-Scale Cost ($/mol) 320 280 350

This table underscores DMEAD’s unique balance of physical stability and operational practicality. While marginally more expensive than DEAD, its reduced purification costs render it economically favorable for multikilogram syntheses.

Applications in Modern Synthesis

Beyond Mitsunobu reactions, DMEAD has proven effective in:

  • Copper-catalyzed stereoselective couplings, where its lower oxidizing potential minimizes metal coordination issues
  • Solid-phase peptide synthesis, leveraging crystalline stability for long-term storage
  • Flow chemistry setups, with dissolution temperatures (40°C) compatible with PTFE reactors

Properties

Molecular Formula

C8H14N2O6

Molecular Weight

234.21 g/mol

IUPAC Name

2-methoxyethyl (NZ)-N-(2-methoxyethoxycarbonylimino)carbamate

InChI

InChI=1S/C8H14N2O6/c1-13-3-5-15-7(11)9-10-8(12)16-6-4-14-2/h3-6H2,1-2H3/b10-9-

InChI Key

PGHKJMVOHWKSLJ-KTKRTIGZSA-N

SMILES

COCCOC(=O)N=NC(=O)OCCOC

Isomeric SMILES

COCCOC(=O)/N=N\C(=O)OCCOC

Canonical SMILES

COCCOC(=O)N=NC(=O)OCCOC

Pictograms

Flammable; Irritant

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution obtained by adding 1,2-hydrazinedicarboxylic acid bis(2-methoxyethyl) ester (200 mg, 0.85 mmol) and toluene (2 mL) to a 10 mL flask, followed by cooling with an ice bath, was added dropwise a 5% sodium hypochlorite solution (1.39 g, 0.85 mmol), and the reaction was allowed to proceed for one hour. After the reaction, the solution was washed with water (1 mL, ×2), and dehumidified with anhydrous magnesium sulfate, followed by concentration to dryness. The resulting solid was recrystallized with toluene (1 mL) and hexane (5 mL), to give azodicarboxylic acid bis(2-methoxyethyl) ester as a pale yellow crystal (73 mg, yield: 37%).
Quantity
200 mg
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2 mL
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1.39 g
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Synthesis routes and methods II

Procedure details

1,2-hydrazinedicarboxylic acid bis(2-methoxyethyl) ester (45 g, 191 mmol), pyridine (15.09 g, 191 mmol), and toluene (450 ml) were added to a 1000 ml flask, and N-bromosuccinimide (37.31 g, 210 mmol) was slowly added thereto at 20° C., followed by allowing the reaction to proceed for two hours. After the reaction, the solution was washed with water (180 mL, ×2), and dehumidified with anhydrous magnesium sulfate, followed by concentration to dryness. The resulting solid was recrystallized with toluene (67.5 ml) and hexane (337.5 ml), to give azodicarboxylic acid bis(2-methoxyethyl) ester as a pale yellow crystal (39.26 g, yield: 88.0%).
Quantity
45 g
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reactant
Reaction Step One
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15.09 g
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reactant
Reaction Step One
Quantity
450 mL
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solvent
Reaction Step One
Quantity
37.31 g
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reactant
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Synthesis routes and methods III

Procedure details

To a solution obtained by adding 1,2-hydrazinedicarboxylic acid bis(2-methoxyethyl) ester (1 g, 4.23 mmol), pyridine (0.34 g, 4.23 mmol), and toluene (10 ml) to a 30 ml flask, followed by cooling with an ice bath, chlorine gas was blown for 30 minutes. After the reaction, the solution was washed with water (1 mL, ×2), and dehumidified with anhydrous magnesium sulfate, followed by concentration to dryness. The solid was recrystallized with toluene (1.5 mL) and hexane (7.5 mL), to give azodicarboxylic acid bis(2-methoxyethyl) ester as a pale yellow crystal (0.59 g, yield: 60%).
Quantity
1 g
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reactant
Reaction Step One
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0.34 g
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reactant
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10 mL
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0 (± 1) mol
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